molecular formula C11H8FNO2 B1446294 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 250213-76-4

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1446294
CAS RN: 250213-76-4
M. Wt: 205.18 g/mol
InChI Key: XXCHUYBQDIUUCH-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid: has shown potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer properties . The fluorine atom’s presence on the phenyl ring can enhance the compound’s biological activity, making it a valuable intermediate in drug discovery. For instance, fluorinated pyrazoles, which can be synthesized from similar compounds, have demonstrated anti-breast cancer activity through molecular docking studies .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a crucial building block in organic synthesis, especially for creating heterocyclic compounds with a wide range of biological activities . Its structure allows for various chemical modifications, leading to the development of new molecules with potential therapeutic applications.

Drug Discovery: Receptor Ligand Development

In drug discovery, 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is used to develop receptor ligands. Molecular docking studies have shown that derivatives of this compound can bind to human estrogen alpha receptors (ERα), suggesting its use in designing drugs for hormone-related cancers .

Material Science: Fluorinated Compound Synthesis

The compound’s fluorinated nature makes it a candidate for synthesizing materials with unique properties. Fluorinated organic compounds are often used in material science for creating polymers and coatings with enhanced stability and resistance to degradation .

Pharmaceutical Intermediates: Anesthetic Agents

Compounds structurally related to 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid have been used as intermediates in the production of fluorinated anesthetics . The presence of the fluorine atom often contributes to the volatility and effectiveness of anesthetic agents.

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)10-5-8(6-13-10)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCHUYBQDIUUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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